N-ethyl-1-azabicyclo[3.2.1]octan-6-amine
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Overview
Description
N-ethyl-1-azabicyclo[321]octan-6-amine is a nitrogen-containing heterocyclic compound This compound is part of the azabicyclo[321]octane family, which is known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-azabicyclo[3.2.1]octan-6-amine typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method is the Dieckmann cyclization of a piperidine derivative . This process involves the formation of a bicyclic structure through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-azabicyclo[3.2.1]octan-6-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced derivatives, and substituted derivatives. These products can have different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
N-ethyl-1-azabicyclo[3.2.1]octan-6-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-1-azabicyclo[3.2.1]octan-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-1-azabicyclo[3.2.1]octan-6-amine include other azabicyclo[3.2.1]octane derivatives, such as:
- 2-azabicyclo[3.2.1]octane
- 8-azabicyclo[3.2.1]octane
Uniqueness
N-ethyl-1-azabicyclo[321]octan-6-amine is unique due to its specific substitution pattern and the presence of the ethyl group
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-ethyl-1-azabicyclo[3.2.1]octan-6-amine |
InChI |
InChI=1S/C9H18N2/c1-2-10-9-7-11-5-3-4-8(9)6-11/h8-10H,2-7H2,1H3 |
InChI Key |
DSITXTNCURRQFP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CN2CCCC1C2 |
Origin of Product |
United States |
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